molecular formula C13H18Cl2F3N3O B1402381 N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride CAS No. 1361115-21-0

N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride

Cat. No. B1402381
CAS RN: 1361115-21-0
M. Wt: 360.2 g/mol
InChI Key: GNYSUOCHRVADAD-UHFFFAOYSA-N
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Description

N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride is a useful research compound. Its molecular formula is C13H18Cl2F3N3O and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Fluorinated Derivatives : The study by Kuznecovs et al. (2020) outlines the synthesis of a fluorinated derivative of sigma-1 receptor modulator E1R, focusing on the transformation of N-Boc-protected compounds and the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate step. This research illustrates the chemical pathway and potential applications of fluorinated compounds in medicinal chemistry (Kuznecovs et al., 2020).

Anticonvulsant Activity of Derivatives : Kamiński et al. (2015) synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for anticonvulsant activity. The findings suggest the importance of pyrrolidine-2,5-dione core fragment for anticonvulsant activity, providing insights into the therapeutic potential of such derivatives (Kamiński et al., 2015).

Metal Ion Complexes and Biological Activity : The research by Abdul Karim et al. (2005) revolves around the synthesis of metal ion complexes with 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide and their biological activity against bacteria like staphylococcus aureus and E.coli. This illustrates the compound's potential in creating metal-based therapeutic agents (Abdul Karim et al., 2005).

Structural Studies and Applications

Copper(II) Complexes with Sterically Demanding Ligands : Smolentsev (2017) presented a study on copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, shedding light on the influence of steric hindrance on coordination number and geometry. This research contributes to a deeper understanding of the structural chemistry of copper(II) complexes (Smolentsev, 2017).

Synthesis and Reactivity of Pyridine Derivatives : The work by Getlik et al. (2013) describes the rearrangement reaction of 3-halo-4-aminopyridines, providing insights into the synthesis of pyridin-4-yl α-substituted acetamide products. Such studies highlight the reactivity and potential applications of pyridine derivatives in chemical synthesis (Getlik et al., 2013).

properties

IUPAC Name

N-[[6-pyrrolidin-2-yl-4-(trifluoromethyl)pyridin-3-yl]methyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O.2ClH/c1-8(20)18-6-9-7-19-12(11-3-2-4-17-11)5-10(9)13(14,15)16;;/h5,7,11,17H,2-4,6H2,1H3,(H,18,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYSUOCHRVADAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=C1C(F)(F)F)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride
Reactant of Route 2
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride
Reactant of Route 4
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride
Reactant of Route 5
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride
Reactant of Route 6
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride

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